molecular formula C35H70O17 B8004232 Hydroxy-PEG14-t-butyl ester

Hydroxy-PEG14-t-butyl ester

Cat. No.: B8004232
M. Wt: 762.9 g/mol
InChI Key: GFVAHDQLLZTIRQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG14-t-butyl ester is a polyethylene glycol-based compound used primarily as a PROTAC linker. The compound has the molecular formula C₃₅H₇₀O₁₇ and a molecular weight of 762.92. It is a liquid at room temperature and is known for its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG14-t-butyl ester is synthesized through a series of polyethylene glycol (PEG) elongation reactions followed by esterification. The process typically involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the ester linkage. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG14-t-butyl ester undergoes various chemical reactions, including:

    Esterification: The compound can react with carboxylic acids to form esters.

    Hydrolysis: In the presence of acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

    Esterification: Carboxylic acids, acid chlorides, or anhydrides in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as alkoxides or amines

Major Products:

    Esterification: Formation of esters.

    Hydrolysis: Formation of carboxylic acids and alcohols.

    Substitution: Formation of substituted ethers or amines

Scientific Research Applications

Hydroxy-PEG14-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and the development of new therapeutic agents.

    Medicine: Investigated for its potential in drug delivery systems and targeted therapies.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The primary mechanism of action of Hydroxy-PEG14-t-butyl ester involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein .

Comparison with Similar Compounds

Hydroxy-PEG14-t-butyl ester can be compared with other PEG-based PROTAC linkers such as:

  • Hydroxy-PEG9-t-butyl ester
  • Hydroxy-PEG7-t-butyl ester
  • Bis-PEG11-t-butyl ester
  • Hydroxy-PEG11-t-butyl ester

Uniqueness: this compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficiency of PROTACs in targeting and degrading specific proteins .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVAHDQLLZTIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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